1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
The synthesis of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves multiple steps, starting with the formation of the pyrrolopyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate precursors.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions to improve scalability and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and temperature control to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted derivatives that retain the core pyrrolopyrimidine structure .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving protein kinase B (PKB or Akt).
Mechanism of Action
The primary mechanism of action of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit PKB but may differ in their selectivity and bioavailability.
1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: Known for its potent inhibition of blood coagulation factor Xa, highlighting the versatility of the pyrrolopyrimidine scaffold.
The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency towards PKB inhibition, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H25N5O2/c1-32-20-9-7-19(8-10-20)30-15-21(17-5-3-2-4-6-17)22-24(27-16-28-25(22)30)29-13-11-18(12-14-29)23(26)31/h2-10,15-16,18H,11-14H2,1H3,(H2,26,31) |
InChI Key |
TVVVWNZEHLRSOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)C(=O)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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